

(7R)-SBP-0636457: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (7R)-SBP-0636457

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A Comprehensive Overview of a SMAC Mimetic and IAP Antagonist

This technical guide provides a detailed exploration of the chemical structure, properties, and biological activity of **(7R)-SBP-0636457** and its biologically active counterpart, SBP-0636457 (also known as SBI-0636457). This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and apoptosis.

Chemical Structure and Properties

(7R)-SBP-0636457 is the (7R)-isomer of the potent Second Mitochondria-derived Activator of Caspases (SMAC) mimetic and Inhibitor of Apoptosis Protein (IAP) antagonist, SBP-0636457. Due to its stereochemistry, **(7R)-SBP-0636457** is often utilized as a negative control in experimental settings to elucidate the specific effects of the active SBP-0636457 compound.

Table 1: Chemical and Physical Properties of SBP-0636457

Property	Value	Source
IUPAC Name	(4S,7R,9AS)-8,8-dimethyl-4-((S)-2-(methylamino)propanamido)-5-oxo-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)octahydropyrrolo[2,1-b][1][2]oxazepine-7-carboxamide	CAS SciFinder
CAS Number	1422180-61-7	MedChemExpress[3]
Molecular Formula	C ₂₅ H ₃₆ N ₄ O ₄	MedChemExpress
Molecular Weight	456.58 g/mol	MedChemExpress
Appearance	White to off-white solid	MedChemExpress
SMILES	<chem>O=C([C@H]1N2--INVALID-LINK--NC(--INVALID-LINK--NC)=O">C@([H])CC1(C)C)N[C@@H]3CCCC4=C3C=CC=C4</chem>	MedChemExpress
Predicted Boiling Point	733.0±60.0 °C	ChemicalBook
Predicted Density	1.22±0.1 g/cm ³	ChemicalBook
Predicted pKa	13.92±0.60	ChemicalBook

Biological Activity and Mechanism of Action

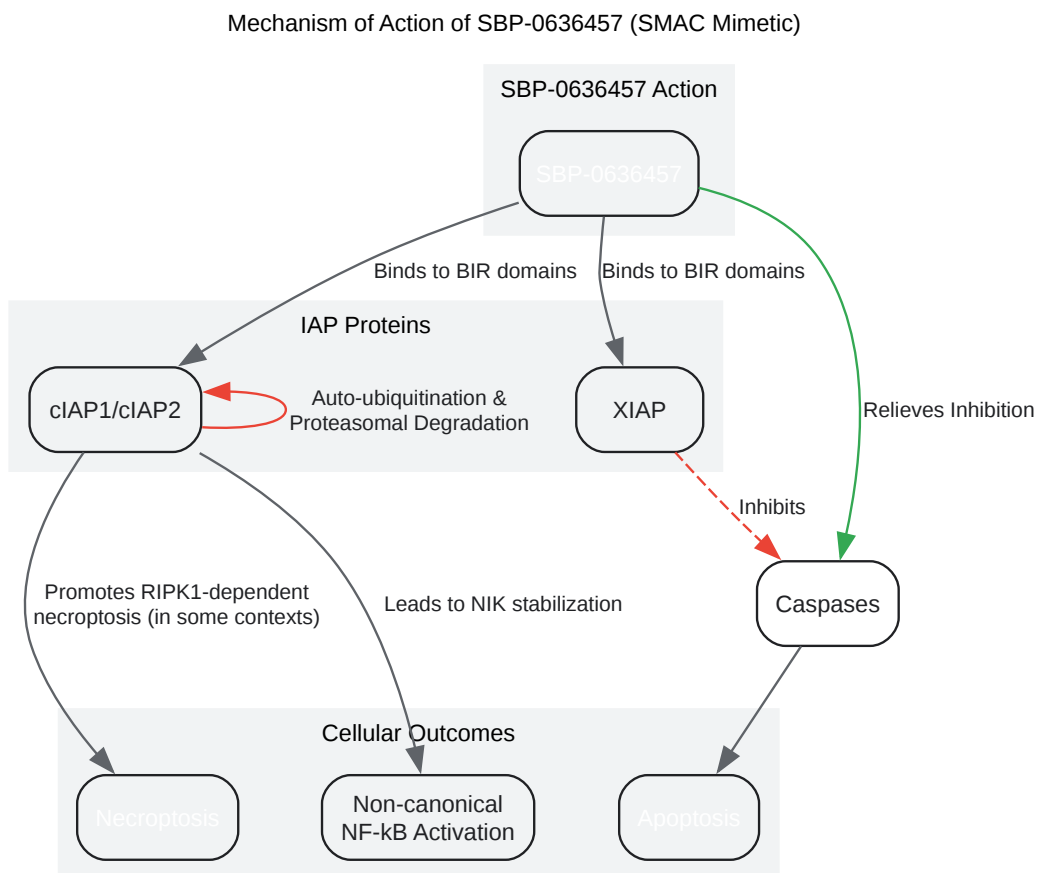
SBP-0636457 functions as a SMAC mimetic, targeting the BIR (Baculoviral IAP Repeat) domains of IAP proteins, including cIAP1, cIAP2, and XIAP.[1][4][5] By mimicking the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of the endogenous SMAC protein, SBP-0636457 binds to the BIR domains of IAPs with high affinity, thereby disrupting their ability to inhibit caspases.[6] This leads to the activation of the apoptotic cascade and subsequent cancer cell death.

The binding of SBP-0636457 to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[7][8] The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway.[7] Furthermore, the loss of cIAPs promotes the formation of a death-inducing signaling complex (DISC) containing RIPK1, FADD, and pro-caspase-8, leading to caspase-8 activation and apoptosis.[8] In some cellular contexts, particularly when apoptosis is blocked, SBP-0636457 can induce necroptosis, a form of programmed necrosis, in cooperation with other agents like doxorubicin.[2]

Table 2: In Vitro Biological Activity of SBP-0636457

Parameter	Cell Line	Value	Description	Source
Ki	-	0.27 μM	Binding affinity to IAP proteins.[1][4][5]	MedChemExpress
EC ₅₀	MDA-MB-231	9 nM	Efficacious concentration for TRAIL-sensitization.[1]	MedChemExpress
Cytotoxicity	BT474, BT549, MCF7, MDA-MB-231	> 20 μM	No significant cytotoxicity observed as a single agent.[1]	MedChemExpress

Signaling Pathway of SBP-0636457 (SMAC Mimetic)



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Caption: Mechanism of SBP-0636457 as a SMAC mimetic.

Experimental Protocols

The following are generalized protocols for key experiments commonly used to characterize the activity of SMAC mimetics like SBP-0636457. For specific details, it is highly recommended to consult the primary literature, such as Finlay D, et al. Mol Cancer Ther. 2014 Jan;13(1):5-15.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- **Compound Treatment:** Treat cells with varying concentrations of **(7R)-SBP-0636457** or SBP-0636457 for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.
- **MTT Addition:** Add 10 μ L of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
- **Formazan Solubilization:** Aspirate the medium and add 100 μ L of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage of the vehicle-treated control.

Caspase Activity Assay

This assay quantifies the activity of caspases, key executioners of apoptosis.

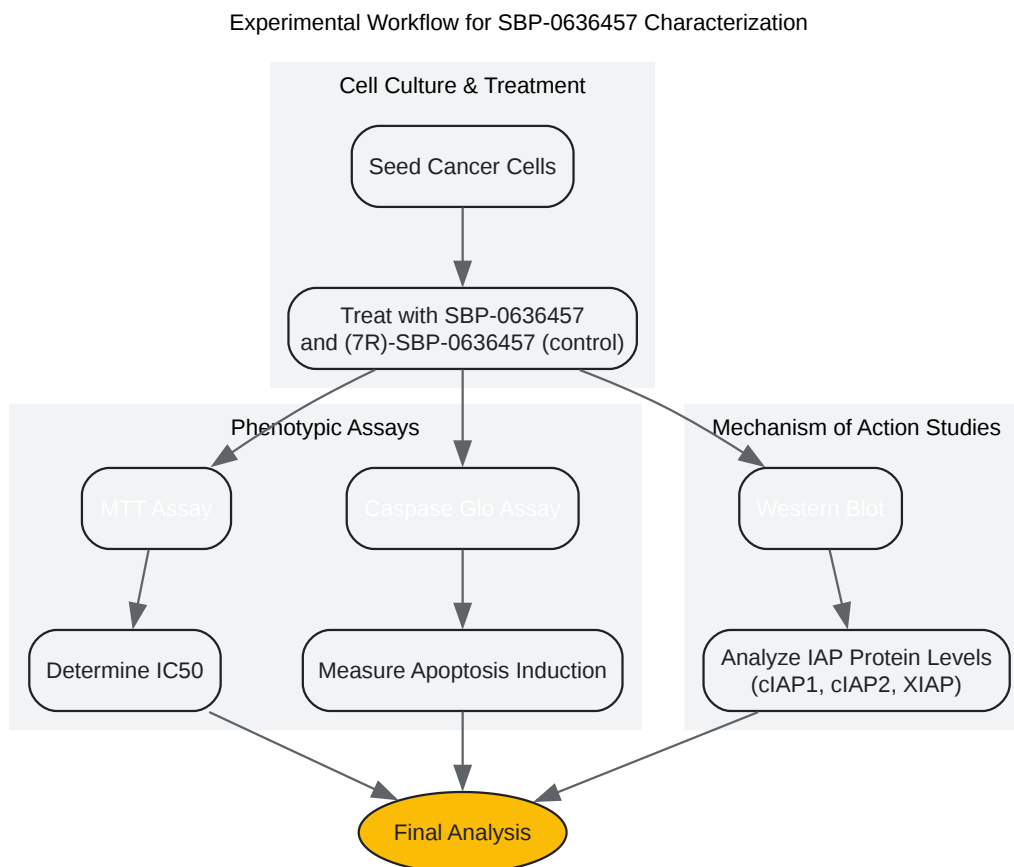
- **Cell Lysis:** After compound treatment, lyse the cells using a specific lysis buffer provided with a commercial caspase activity kit.
- **Substrate Addition:** Add the caspase-specific fluorogenic or colorimetric substrate (e.g., DEVD for caspase-3/7) to the cell lysates.
- **Incubation:** Incubate the reaction at 37°C for 1-2 hours, protected from light.
- **Signal Detection:** Measure the fluorescence (e.g., Ex/Em = 485/535 nm) or absorbance (e.g., 405 nm) using a plate reader.
- **Data Analysis:** Normalize the caspase activity to the protein concentration of the cell lysate and express it as a fold change relative to the control.

Western Blotting for IAP Protein Degradation

This technique is used to detect the levels of specific proteins, such as cIAP1, cIAP2, and XIAP, following treatment.

- **Protein Extraction:** Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE:** Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against cIAP1, cIAP2, XIAP, and a loading control (e.g., GAPDH, β -actin) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Example



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Caption: A typical workflow for characterizing SBP-0636457.

Conclusion

(7R)-SBP-0636457 serves as an essential tool for researchers studying the therapeutic potential of its active isomer, SBP-0636457. As a potent SMAC mimetic and IAP antagonist, SBP-0636457 holds promise for the treatment of various cancers, particularly in combination with other therapeutic agents. This guide provides a foundational understanding of its chemical properties, biological mechanism, and the experimental approaches required for its

investigation. For further in-depth analysis and specific experimental conditions, consulting the cited primary literature is strongly recommended.

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